molecular formula C22H22N2O6 B2719031 (S)-2-(Allyloxycarbonylamino)-3-(9H-fluorene-9-ylmethoxycarbonylamino)propanoic acid CAS No. 176755-00-3

(S)-2-(Allyloxycarbonylamino)-3-(9H-fluorene-9-ylmethoxycarbonylamino)propanoic acid

Cat. No. B2719031
CAS RN: 176755-00-3
M. Wt: 410.426
InChI Key: BHQPAXCKWFOFEN-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Allyloxycarbonylamino)-3-(9H-fluorene-9-ylmethoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C22H22N2O6 and its molecular weight is 410.426. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(Allyloxycarbonylamino)-3-(9H-fluorene-9-ylmethoxycarbonylamino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Allyloxycarbonylamino)-3-(9H-fluorene-9-ylmethoxycarbonylamino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protection of Hydroxy-Groups

Fmoc group is notably used for the protection of hydroxy-groups in conjunction with various acid- and base-labile protecting groups. It can be conveniently removed by the action of triethylamine in dry pyridine solution while other base-labile protecting groups remain intact, demonstrating its utility in the synthesis of complex molecules like oligonucleotides (Gioeli & Chattopadhyaya, 1982).

Synthesis of N-alkylhydroxamic Acids

The compound also finds application in the synthesis of structurally diverse N-substituted hydroxamic acids. N-fluorenylmethoxycarbonyl-N-alkylhydroxylamines undergo highly efficient condensation, facilitating the synthesis of important biochemical molecules (Mellor & Chan, 1997).

Structural and Supramolecular Studies

A comprehensive summary of noncovalent interactions and a library of supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety have been reported. This knowledge is essential for the design and development of novel hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).

Alternative to Phenolation in Polybenzoxazine Synthesis

Phloretic acid, explored as a renewable building block, shows that renewable acids can enhance the reactivity of -OH bearing molecules towards benzoxazine ring formation, providing an alternative to phenol. This novel approach enables the specific properties of benzoxazine to be easily applied to aliphatic -OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).

Peptide Amide Synthesis

The compound is used in peptide amide synthesis, where dimethoxybenzhydrylamine derivatives are useful precursors for the C-terminal amide in Fmoc-based solid phase peptide synthesis. This technique recommends thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid for cleavage from the resin, highlighting the flexibility of Fmoc for peptide synthesis (Funakoshi et al., 1988).

properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-2-11-29-22(28)24-19(20(25)26)12-23-21(27)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQPAXCKWFOFEN-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Allyloxycarbonylamino)-3-(9H-fluorene-9-ylmethoxycarbonylamino)propanoic acid

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